molecular formula C15H22N2O4S B215585 N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

カタログ番号 B215585
分子量: 326.4 g/mol
InChIキー: KYWYHCHDERNFBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by researchers at Bayer AG, and since then, it has been the subject of numerous scientific studies.

作用機序

The mechanism of action of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). By activating sGC, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 increases the production of cGMP, which in turn leads to vasodilation, smooth muscle relaxation, and anti-proliferative effects.
Biochemical and Physiological Effects
N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, anti-proliferative effects, and anti-inflammatory effects. These effects are mediated by the activation of sGC and the subsequent increase in cGMP production.

実験室実験の利点と制限

One of the advantages of using N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 in lab experiments is its specificity for sGC activation, which allows for the selective targeting of this pathway. Additionally, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been extensively studied and characterized, which makes it a well-established tool for scientific research. However, one limitation of using N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 is its relatively low potency, which can make it difficult to achieve maximal effects in some experimental systems.

将来の方向性

There are a number of potential future directions for research on N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272. One area of interest is the development of more potent and selective sGC activators, which could have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-proliferative and anti-inflammatory effects of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272, which could lead to the development of new treatments for cancer and inflammatory diseases. Finally, there is ongoing research into the use of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 in combination with other drugs, which could lead to improved therapeutic outcomes in a variety of conditions.

合成法

The synthesis of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 involves several steps, starting with the reaction of 4-chloronitrobenzene with sec-butylamine to form N-(sec-butyl)-4-nitroaniline. This intermediate is then reacted with tetrahydro-2-furancarboxylic acid to form the final product, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272.

科学的研究の応用

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been shown to have vasodilatory effects, which can help to lower blood pressure and improve blood flow. In pulmonary hypertension, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been studied for its ability to relax the smooth muscle in the pulmonary arteries, which can help to improve oxygenation and reduce symptoms. In cancer, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been shown to have anti-proliferative effects, which can help to slow the growth and spread of cancer cells.

特性

製品名

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

分子式

C15H22N2O4S

分子量

326.4 g/mol

IUPAC名

N-[4-(butan-2-ylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C15H22N2O4S/c1-3-11(2)17-22(19,20)13-8-6-12(7-9-13)16-15(18)14-5-4-10-21-14/h6-9,11,14,17H,3-5,10H2,1-2H3,(H,16,18)

InChIキー

KYWYHCHDERNFBT-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

正規SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。